N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide
Description
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene core substituted with a trifluoromethyl (-CF₃) group at the 3-position and an ethyl-thiophene-pyrazole side chain. The thiophene ring is linked to a 1-methylpyrazole moiety, creating a planar heterocyclic system, while the ethyl group bridges the thiophene and sulfonamide functionalities.
Properties
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2S2/c1-23-11-12(10-21-23)16-6-5-14(26-16)7-8-22-27(24,25)15-4-2-3-13(9-15)17(18,19)20/h2-6,9-11,22H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFJSYHTOHLXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have shown significant activity on kinases likep70S6Kβ . Another compound with a similar structure has been found to target Nicotinamide phosphoribosyltransferase (NAMPT) , which catalyzes the rate-limiting step of the NAD+ salvage pathway.
Biological Activity
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement combining a thiophene ring with a pyrazole moiety, along with a trifluoromethyl group and a sulfonamide functional group. Its molecular formula is , and it has a molecular weight of approximately 373.39 g/mol. The presence of these functional groups suggests a variety of potential interactions with biological systems.
Inhibitory Activities
Research indicates that this compound exhibits significant inhibitory activity against various enzymes, particularly carbonic anhydrase (CA), which plays a crucial role in maintaining acid-base balance in the body. Inhibition of CA has therapeutic implications in conditions such as glaucoma and epilepsy.
Additionally, studies have shown that sulfonamide derivatives can act as endothelin receptor antagonists, which may help mitigate pulmonary vascular hypertension and cardiac hypertrophy .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Sulfonamides are known for their antibacterial effects, and derivatives similar to this compound have demonstrated activity against various pathogens. For instance, related compounds have shown efficacy against Leishmania donovani, indicating potential antileishmanial activity.
Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Activity : A derivative of the pyrazole pharmacophore was found to exhibit potent anticancer properties with an IC50 value of approximately 92.4 µM against various cancer cell lines, including lung and colorectal cancers .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory activities superior to traditional anti-inflammatory drugs like celecoxib and indomethacin, highlighting their potential for treating inflammatory diseases .
- Cardiovascular Implications : Studies on sulfonamide derivatives indicate their influence on cardiovascular parameters, suggesting that this compound may also affect perfusion pressure and coronary resistance in isolated heart models .
Case Study 1: Anticancer Activity
In a study published in 2020, researchers evaluated the anticancer effects of several pyrazole derivatives, including those structurally related to this compound. The results demonstrated that these compounds exhibited significant cytotoxicity against human colon adenocarcinoma cells, suggesting their potential as anticancer agents.
Case Study 2: Anti-inflammatory Effects
A comparative analysis of pyrazole derivatives showed that specific compounds exhibited remarkable anti-inflammatory effects in animal models. The study highlighted the potential for developing new anti-inflammatory medications based on the structural characteristics of these compounds.
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising pharmacological properties, making it a candidate for drug development:
- Antimicrobial Activity : Research indicates that compounds with similar structures have shown significant antibacterial and antifungal properties. For instance, derivatives have been tested against Staphylococcus aureus and Candida albicans, demonstrating minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for bacteria and 16 µg/mL for fungi .
- Carbonic Anhydrase Inhibition : N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-methanesulfonamide has been identified as a potent inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition is relevant for treating conditions such as glaucoma and epilepsy .
- Anti-inflammatory Effects : The structural characteristics of this compound suggest potential anti-inflammatory effects, which could be explored further in therapeutic contexts.
Organic Synthesis Applications
The compound serves as a valuable reagent in organic synthesis:
- Synthetic Pathways : The synthesis of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-methanesulfonamide typically involves multi-step reactions, including the reaction of thiophene derivatives with sulfonamides. Optimization of reaction conditions is crucial for achieving high yields .
- Derivatives Development : The ability to modify its structure allows for the exploration of new derivatives with enhanced biological activity or different therapeutic applications.
Case Study 1: Antimicrobial Efficacy
A study on the antimicrobial properties of thiophene-pyrazole derivatives highlighted that compounds similar to N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide exhibited significant activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics.
Case Study 2: Carbonic Anhydrase Inhibition
Research has shown that sulfonamide derivatives can effectively inhibit various isoforms of carbonic anhydrase. The specific interactions between this compound and carbonic anhydrase XII were characterized using kinetic studies, demonstrating its potential utility in treating related disorders.
Comparison with Similar Compounds
Thiadiazole-Linked Pyrazole Sulfonamides
Compounds such as 4-(5-chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide derivatives (e.g., 6a-o in ) replace the thiophene-ethyl group with a thiadiazole linker. These analogues exhibit anti-inflammatory activity, attributed to the thiadiazole’s electron-withdrawing nature and planar geometry, which may enhance binding to cyclooxygenase (COX) enzymes. In contrast, the thiophene linker in the target compound could improve lipophilicity and metabolic stability due to its sulfur atom and conjugated π-system .
Quinazoline-Based Analogues
describes 4-methyl-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (25), which substitutes the benzene sulfonamide core with a quinazoline scaffold. Quinazoline’s rigid, nitrogen-rich structure facilitates interactions with kinase ATP-binding pockets, as seen in EGFR inhibitors. The target compound’s simpler benzene sulfonamide core may prioritize solubility over kinase specificity .
Trifluoromethyl-Substituted Thiophene Derivatives
highlights S-ethyl 2-(5-(ethylthio)-4-(trifluoromethyl)thiophen-2-yl)-3,3,3-trifluoropropanethioate (16) , which shares the trifluoromethyl-thiophene motif. The dual trifluoromethyl groups in 16 increase electronegativity and steric bulk compared to the target compound’s single -CF₃ group. This difference could influence binding kinetics and metabolic pathways, as fluorinated thiophenes are often resistant to oxidative degradation .
Pyrazole Derivatives with Sulfanyl Groups
details 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime, which incorporates a sulfanyl (-S-) bridge and a trifluoromethylpyrazole core. Both compounds leverage -CF₃ for electronic stabilization, but the sulfonamide group in the target may improve aqueous solubility .
Triazole-Linked Complex Analogues
The compound N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide () shares a thiophene-pyrazole motif but integrates a triazole ring and additional phenyl groups. The triazole’s polarity and hydrogen-bonding capacity contrast with the target compound’s sulfonamide, suggesting divergent pharmacokinetic profiles. The target’s simpler structure may offer synthetic advantages, as multi-heterocyclic systems like A0071016 often require complex multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
